(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)boronic acid
Overview
Description
“(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)boronic acid” is an organoboron compound. It is a relatively stable, readily prepared, and generally environmentally benign reagent . It is used in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Synthesis Analysis
The synthesis of boronic acids like “(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)boronic acid” often involves the addition of organometallic reagents to boranes . The Suzuki–Miyaura coupling reaction, which uses these boronic acids, involves two key steps: oxidative addition and transmetalation .Molecular Structure Analysis
The molecular formula of “(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)boronic acid” is C9H13BO3 . Its average mass is 180.009 Da and its monoisotopic mass is 180.095779 Da .Chemical Reactions Analysis
“(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)boronic acid” is used in the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical and Chemical Properties Analysis
“(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)boronic acid” has a density of 1.1±0.1 g/cm3, a boiling point of 321.9±44.0 °C at 760 mmHg, and a flash point of 148.5±28.4 °C . It has 3 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Scientific Research Applications
Synthesis and Reactions
(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)boronic acid is a crucial intermediate in the synthesis of heterocyclic compounds. For instance, Srivastava and Bhardwaj (1978) described the synthesis and reactions of new 1,3-dioxa-2-bora heterocycles derived from o-hydroxybenzyl alcohol, showcasing the versatility of boronic acid derivatives in creating a variety of heterocyclic compounds (Srivastava & Bhardwaj, 1978).
Applications in Organic Synthesis
Boronic acids, including derivatives such as this compound, play a significant role in organic synthesis. Tyrrell and Brookes (2003) highlighted the importance of boronic acids in Suzuki reactions, a palladium-catalyzed cross-coupling reaction with aryl halides, underlining their broad utility in constructing biphenyl structures and their potential in synthesizing biologically active compounds (Tyrrell & Brookes, 2003).
Catalysis
Boronic acids, including this compound, have been explored as catalysts in various chemical transformations. Maki, Ishihara, and Yamamoto (2005) demonstrated the effectiveness of boric acid as a catalyst for the esterification of alpha-hydroxycarboxylic acids, suggesting potential catalytic applications for boronic acid derivatives in similar reactions (Maki, Ishihara, & Yamamoto, 2005).
Development of New Materials
Zhang et al. (2018) investigated the cyclic esterification of aryl boronic acids, demonstrating a method for screening organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This research illustrates the potential of boronic acid derivatives, including this compound, in developing new materials with unique optical properties (Zhang et al., 2018).
Safety and Hazards
Future Directions
The Suzuki–Miyaura coupling reaction, which uses boronic acids like “(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)boronic acid”, is a key reaction in modern organic chemistry . Future research may focus on developing new boron reagents and improving the efficiency and environmental friendliness of these reactions .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to participate in numerous cross-coupling reactions where they serve as a source of a phenyl group .
Mode of Action
The mode of action of 4-(4’-Isopropoxyphenyl)phenylboronic acid involves its interaction with its targets through cross-coupling reactions . In these reactions, the boronic acid moiety of the compound serves as a source of a phenyl group .
Biochemical Pathways
The biochemical pathways affected by 4-(4’-Isopropoxyphenyl)phenylboronic acid are likely related to the cross-coupling reactions it participates in . These reactions can lead to the production of phenyl alkenes , which can have various downstream effects depending on the specific context of the reaction.
Result of Action
The molecular and cellular effects of the action of 4-(4’-Isopropoxyphenyl)phenylboronic acid would depend on the specific context of its use, particularly the nature of the cross-coupling reactions it participates in .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4’-Isopropoxyphenyl)phenylboronic acid. For instance, the pH of the environment can affect the stability of boronic acids .
Properties
IUPAC Name |
[4-(4-propan-2-yloxyphenyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO3/c1-11(2)19-15-9-5-13(6-10-15)12-3-7-14(8-4-12)16(17)18/h3-11,17-18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOVAIFWBASNLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584412 | |
Record name | {4'-[(Propan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870717-98-9 | |
Record name | {4'-[(Propan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4�-Isopropoxyphenyl)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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